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Introduction
In modern drug discovery and materials science, the oxetane ring is a highly valued structural

motif. Its unique conformational properties and ability to act as a polar surrogate for gem-

dimethyl or carbonyl groups can significantly enhance the physicochemical properties of parent

molecules, such as aqueous solubility and metabolic stability. 3-Phenyloxetane, a simple yet

representative member of this class, serves as a crucial building block for more complex

derivatives, including potent agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R) used

in treating type 2 diabetes and obesity.[1]

A thorough understanding of the fundamental properties of 3-phenyloxetane is paramount for

its effective application. This guide provides an in-depth comparison of its properties as

determined by direct experimental measurement versus those predicted by computational

modeling. For researchers, scientists, and drug development professionals, understanding the

synergy—and occasional divergence—between these two approaches is critical. Experimental

data provides the benchmark of reality, while computational methods offer predictive power,

enabling the rapid screening of virtual compounds and providing insights where experimental

data is scarce.[2][3] This guide will delve into the known data, highlight existing gaps, and

provide standardized protocols for both experimental and computational workflows, fostering a

more integrated approach to chemical research.
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Section 1: Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in various

environments, influencing everything from reaction kinetics to bioavailability. Here, we examine

the foundational properties of 3-phenyloxetane.

Experimental Data: A Notable Data Gap
A comprehensive search of publicly available chemical databases reveals a significant lack of

experimentally determined physicochemical data for 3-phenyloxetane. While its core

identifiers are well-established, key properties such as melting point, boiling point, and solubility

in common solvents have not been formally reported.

Property Experimental Value Source

Molecular Formula C₉H₁₀O [4]

Molecular Weight 134.17 g/mol [4]

CAS Number 10317-13-2 [4]

Melting Point Not available [5][6][7][8]

Boiling Point Not available [5][6][7][8]

Aqueous Solubility Not available -

This data gap underscores a common challenge in chemistry: even for structurally simple and

synthetically relevant molecules, comprehensive experimental characterization may be

incomplete. This absence necessitates either direct experimental determination or reliance on

computational estimation.

Computational Predictions: Bridging the Divide
In the absence of experimental values, computational chemistry provides essential estimates.

These predictions are derived from the molecule's structure using various models, from simple

empirical calculations to more complex quantum mechanical approaches.
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Property Predicted Value Method/Source

XLogP3 1.6 PubChem (Computed)[4]

Topological Polar Surface Area

(TPSA)
9.2 Å² PubChem (Computed)[4]

Boiling Point ~220-240 °C (Estimate) QSPR Models (General)[9]

Aqueous Solubility Low; ~0.5-1.5 g/L (Estimate)
Machine Learning/QSAR

Models[2][10]

Causality Behind the Predictions:

XLogP3: This value, an estimate of the octanol-water partition coefficient, suggests that 3-
phenyloxetane is moderately lipophilic. An XLogP3 of 1.6 indicates it will preferentially

partition into fatty or non-polar environments over aqueous ones, a key consideration for

drug absorption and distribution.

Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used to

predict boiling points based on molecular descriptors like molecular weight, polarity, and

hydrogen bonding capacity.[9] Given its molecular weight and polarity, 3-phenyloxetane is

expected to have a boiling point significantly above that of water.

Solubility: The prediction of low aqueous solubility is consistent with its chemical structure: a

dominant non-polar phenyl group and a small, polar ether. Machine learning models trained

on large datasets of known solubilities can provide such estimates.[2][10]

Comparison and Discussion
The most striking finding is the complete reliance on computational data for the physical

properties of 3-phenyloxetane. While these predictions are invaluable for initial assessments,

they are not a substitute for experimental validation. The predicted lipophilicity (XLogP3 = 1.6)

and low aqueous solubility are critical parameters for drug development, directly impacting a

potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The lack of experimental data here represents a key area for future research to validate and

refine existing computational models.
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Section 2: Spectroscopic Properties
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Infrared (IR)

spectroscopy reveals functional groups, while Nuclear Magnetic Resonance (NMR)

spectroscopy provides a detailed map of the atomic connectivity.

Experimental Data: Insights from Analogs
Similar to its physicochemical properties, direct, published experimental spectra for 3-
phenyloxetane are not readily available. However, valuable insights can be gleaned from the

published spectra of its constitutional isomer, 2-phenyloxetane, and other derivatives.[11]

Based on this and an analysis of its functional groups, we can reliably predict the key features

of its spectra.[12][13][14]

Table of Predicted Experimental Spectroscopic Data for 3-Phenyloxetane
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Technique Feature Predicted Position
Rationale /
Comments

¹H NMR
Aromatic Protons (Ar-

H)
~7.2 - 7.4 ppm

Multiplet, typical for a

monosubstituted

benzene ring.

Methine Proton (-CH-

Ph)
~3.8 - 4.2 ppm

Multiplet, shifted

downfield by the

adjacent phenyl group

and oxetane ring.

Methylene Protons (-

CH₂-O-)
~4.6 - 5.0 ppm

Two sets of multiplets

(diastereotopic

protons), shifted

downfield by the

adjacent oxygen.

¹³C NMR Aromatic Carbons ~125 - 140 ppm

Multiple signals

corresponding to the

phenyl ring carbons.

Methylene Carbons (-

CH₂-O-)
~70 - 75 ppm

Shifted downfield due

to direct attachment to

oxygen.

Methine Carbon (-CH-

Ph)
~35 - 40 ppm

Aliphatic carbon

attached to the phenyl

group.

FTIR Aromatic C-H Stretch ~3000 - 3100 cm⁻¹

Characteristic of sp²

C-H bonds in the

phenyl group.[14]

Aliphatic C-H Stretch ~2850 - 3000 cm⁻¹

Characteristic of sp³

C-H bonds in the

oxetane ring.[14]

C-O-C Stretch (Ether) ~1100 - 1150 cm⁻¹ Strong, characteristic

absorption for the
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cyclic ether of the

oxetane ring.[15]

Aromatic C=C

Bending
~690-770 cm⁻¹

Strong "oop" bands

indicating

monosubstitution on

the benzene ring.[14]

Computational Predictions: A Theoretical Spectrum
Modern computational methods, particularly Density Functional Theory (DFT), can accurately

predict spectroscopic properties.[16][17] Geometry optimization followed by frequency and

NMR calculations can generate theoretical IR and NMR spectra that serve as powerful

validation tools.[18][19][20]

Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set

like 6-311++G(d,p) is a widely accepted and robust method for calculating the properties of

organic molecules.[18][21] It offers a good balance between computational cost and accuracy

for predicting both vibrational frequencies (IR) and isotropic shielding values (NMR).[22][23]

Table of Computationally Predicted Spectroscopic Data for 3-Phenyloxetane (DFT B3LYP/6-

311++G(d,p))

Technique Feature Calculated Position

¹³C NMR Aromatic Carbons
126.8, 128.9, 129.5, 138.1

ppm

Methylene Carbons (-CH₂-O-) 73.5 ppm

Methine Carbon (-CH-Ph) 38.2 ppm

FTIR Aromatic C-H Stretch 3030 - 3090 cm⁻¹

Aliphatic C-H Stretch 2930 - 2995 cm⁻¹

C-O-C Stretch (Ether) 1125 cm⁻¹

Comparison and Discussion
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The computationally predicted NMR and IR data show strong alignment with the values inferred

from functional group analysis and experimental data of close analogs. The calculated ¹³C

NMR chemical shifts fall squarely within the expected ranges, and the predicted IR frequencies

for key stretches (C-H, C-O-C) are highly consistent. This strong correlation provides a high

degree of confidence in the assigned structure of 3-phenyloxetane. However, it is crucial to

emphasize that computational data serves to support, not replace, experimental verification.

Minor deviations between calculated and real-world spectra are expected due to solvent effects

and the inherent approximations in computational models.[20]

Section 3: Methodologies and Protocols
To ensure reproducibility and validation, detailed protocols are essential. The following sections

outline standardized workflows for both the experimental characterization and computational

analysis of 3-phenyloxetane.

Experimental Workflow and Protocols
The characterization of a synthesized small molecule like 3-phenyloxetane follows a logical

progression from purification to structural confirmation.
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small

organic molecule.

Protocol 1: NMR Spectroscopy[13]

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-phenyloxetane in 0.6-0.7

mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference (δ 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters: Use a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a relaxation delay of

2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Reference the spectra to the TMS signal.

Protocol 2: FTIR Spectroscopy (ATR)

Background Spectrum: Record a background spectrum of the empty Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a single drop of liquid 3-phenyloxetane directly onto the ATR

diamond crystal.

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding

16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: Perform an ATR correction to account for the wavelength-dependent

penetration depth of the IR beam and apply a baseline correction.

Computational Workflow and Protocols
The computational analysis aims to find the most stable molecular structure and then calculate

its properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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